5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one
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Overview
Description
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core with various functional groups, including hydroxy, trimethyl, and trimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromen-2-one core or the trimethoxyphenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate signaling pathways, or interact with cellular receptors to exert its effects. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects, or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
3’,5-dihydroxy-3,4’,7-trimethoxyflavone: A flavone derivative with similar structural features and biological activities.
5,6,7-trimethoxyflavone: Another flavone derivative with anti-inflammatory properties.
1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with antioxidant properties
Uniqueness
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N2O6 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-hydroxy-3,4,7-trimethyl-6-[5-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]chromen-2-one |
InChI |
InChI=1S/C24H26N2O6/c1-11-7-20-22(12(2)13(3)24(28)32-20)23(27)21(11)16-9-15(25-26-16)14-8-18(30-5)19(31-6)10-17(14)29-4/h7-8,10,15,25,27H,9H2,1-6H3 |
InChI Key |
QYGYLQGCOIISPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=CC(=C(C=C4OC)OC)OC)O |
Origin of Product |
United States |
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